molecular formula C15H12BrClN2 B12214064 5-Bromo-1-(4-chlorobenzyl)-6-methyl-1h-indazole

5-Bromo-1-(4-chlorobenzyl)-6-methyl-1h-indazole

Cat. No.: B12214064
M. Wt: 335.62 g/mol
InChI Key: WNYMMMUMPKVZIX-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization and Condensation: It can participate in cyclization and condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate electrophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but common pathways include:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: These compounds share a similar core structure but differ in the presence of a carboxamide group.

    1-(4-Chlorobenzyl)-5-bromo-1H-indole-2-carboxylic Acid: This compound is similar but contains a carboxylic acid group instead of a methyl group.

Uniqueness

The uniqueness of 5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H12BrClN2

Molecular Weight

335.62 g/mol

IUPAC Name

5-bromo-1-[(4-chlorophenyl)methyl]-6-methylindazole

InChI

InChI=1S/C15H12BrClN2/c1-10-6-15-12(7-14(10)16)8-18-19(15)9-11-2-4-13(17)5-3-11/h2-8H,9H2,1H3

InChI Key

WNYMMMUMPKVZIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C=NN2CC3=CC=C(C=C3)Cl

Origin of Product

United States

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